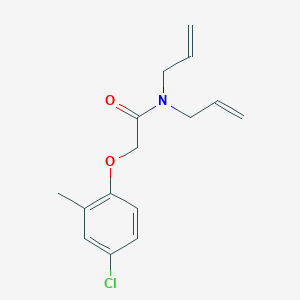
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide, also known as DCMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCMC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H17ClNO2.
Mécanisme D'action
The mechanism of action of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. For example, N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of inflammatory diseases. N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to have herbicidal and insecticidal activities by disrupting the growth and development of plants and insects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide is its potential toxicity, which requires careful handling and disposal. N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of novel drugs based on the structure of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide for the treatment of various diseases. Another area of interest is the investigation of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide as a potential herbicide or insecticide for agricultural use. Additionally, the use of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide as a polymer modifier or precursor for the synthesis of other compounds may also be explored in the future.
Méthodes De Synthèse
The synthesis of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide as a product, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been studied for its herbicidal and insecticidal activities. In material science, N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been explored for its potential use as a polymer modifier and as a precursor for the synthesis of other compounds.
Propriétés
Nom du produit |
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C15H18ClNO2 |
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C15H18ClNO2/c1-4-8-17(9-5-2)15(18)11-19-14-7-6-13(16)10-12(14)3/h4-7,10H,1-2,8-9,11H2,3H3 |
Clé InChI |
JYNUDPBRLNGBEL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC=C)CC=C |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)








